molecular formula C6H7ClO2S2 B2645417 4,5-Dimethylthiophene-2-sulfonyl chloride CAS No. 74616-28-7

4,5-Dimethylthiophene-2-sulfonyl chloride

Cat. No.: B2645417
CAS No.: 74616-28-7
M. Wt: 210.69
InChI Key: FYJYATBLABVTJO-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and a sulfonyl chloride group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 4,5-dimethylthiophene. One common method includes the reaction of 4,5-dimethylthiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position of the thiophene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification steps such as recrystallization or distillation to isolate the desired product .

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives .

Comparison with Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • 4-Methylthiophene-2-sulfonyl chloride
  • 5-Methylthiophene-2-sulfonyl chloride

Comparison: 4,5-Dimethylthiophene-2-sulfonyl chloride is unique due to the presence of two methyl groups at positions 4 and 5 on the thiophene ring. This substitution pattern can influence its reactivity and the properties of the derivatives formed. Compared to thiophene-2-sulfonyl chloride, the additional methyl groups can provide steric hindrance and electronic effects that may affect the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

4,5-dimethylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJYATBLABVTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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